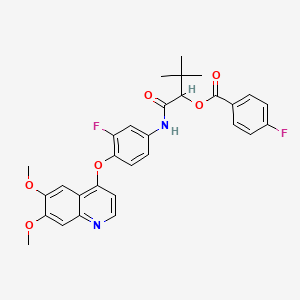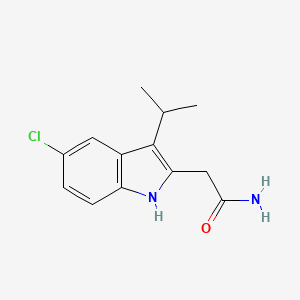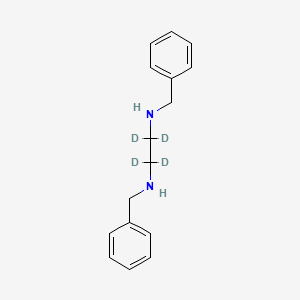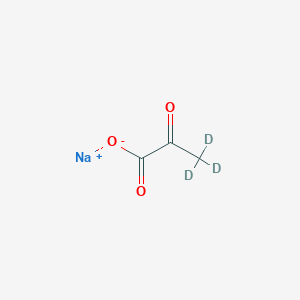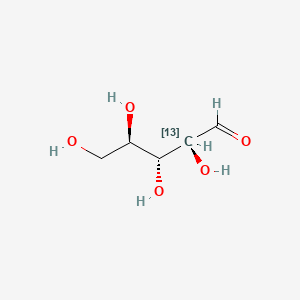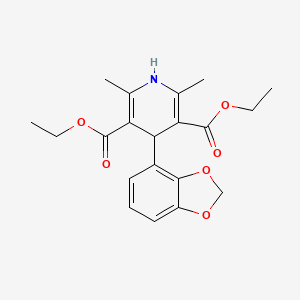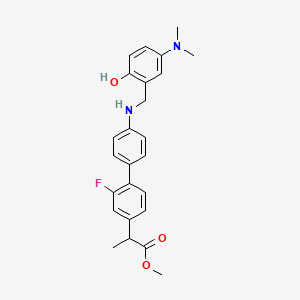
Neuroinflammatory-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Neuroinflammatory-IN-2 is a compound that has garnered significant attention in recent years due to its potential therapeutic applications in treating neuroinflammatory conditions. Neuroinflammation is a critical factor in the pathogenesis of various neurological disorders, including Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis . This compound is designed to modulate the inflammatory response within the central nervous system, thereby offering potential benefits in managing these conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Neuroinflammatory-IN-2 involves a multi-step process that includes the formation of key intermediates through various organic reactions. The initial step typically involves the preparation of a precursor molecule, which is then subjected to a series of chemical transformations, including oxidation, reduction, and substitution reactions. The reaction conditions, such as temperature, pressure, and the use of specific catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves the use of high-throughput screening techniques to optimize reaction conditions and identify the most effective catalysts. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product .
化学反応の分析
Types of Reactions
Neuroinflammatory-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in the synthesis of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, platinum oxide
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
The major products formed from these reactions include various intermediates that are subsequently converted into this compound through additional chemical transformations. These intermediates are characterized by their unique chemical structures and functional groups, which play a crucial role in the compound’s biological activity .
科学的研究の応用
Neuroinflammatory-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of neuroinflammation and to develop new synthetic methodologies.
Biology: Employed in cell culture studies to investigate the effects of neuroinflammation on neuronal cells and to identify potential therapeutic targets.
Medicine: Explored as a potential treatment for neuroinflammatory disorders, such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis.
作用機序
Neuroinflammatory-IN-2 exerts its effects by modulating key signaling pathways involved in the inflammatory response. The compound targets specific molecular pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which play a crucial role in the regulation of inflammatory mediators. By inhibiting these pathways, this compound reduces the production of pro-inflammatory cytokines and chemokines, thereby alleviating neuroinflammation .
類似化合物との比較
Similar Compounds
Aschantin (AM3): Another compound with anti-inflammatory properties, known to inhibit the overproduction of nitric oxide and pro-inflammatory cytokines.
Epi-aschantin (AM2): An epimer of Aschantin, which also shows significant anti-inflammatory effects.
Natural Phenolic Compounds: Such as flavonoids and stilbenes, which have been shown to modulate neuroinflammatory responses and offer neuroprotective effects.
Uniqueness of Neuroinflammatory-IN-2
This compound is unique in its ability to specifically target and modulate key signaling pathways involved in neuroinflammation. Its high specificity and potency make it a promising candidate for the development of new therapeutic agents for neuroinflammatory disorders. Additionally, its well-defined chemical structure and synthetic accessibility provide an advantage over other compounds in terms of scalability and reproducibility .
特性
分子式 |
C25H27FN2O3 |
|---|---|
分子量 |
422.5 g/mol |
IUPAC名 |
methyl 2-[4-[4-[[5-(dimethylamino)-2-hydroxyphenyl]methylamino]phenyl]-3-fluorophenyl]propanoate |
InChI |
InChI=1S/C25H27FN2O3/c1-16(25(30)31-4)18-7-11-22(23(26)14-18)17-5-8-20(9-6-17)27-15-19-13-21(28(2)3)10-12-24(19)29/h5-14,16,27,29H,15H2,1-4H3 |
InChIキー |
WQZSREHRZGCVEW-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=C(C=C1)C2=CC=C(C=C2)NCC3=C(C=CC(=C3)N(C)C)O)F)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


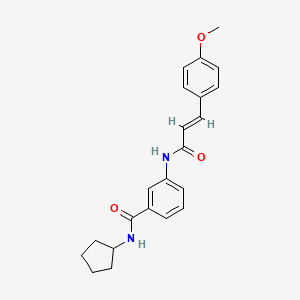
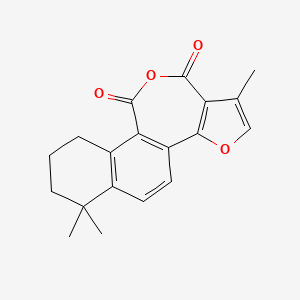
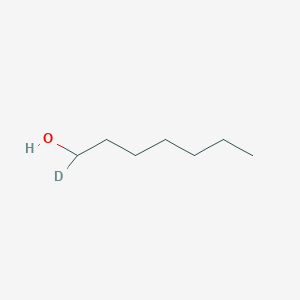
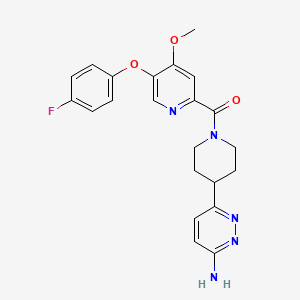

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12404529.png)

